bicyclo-PGE2

説明

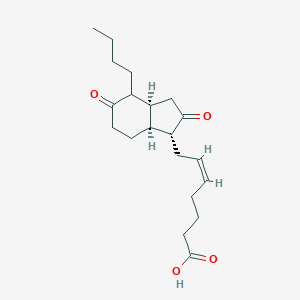

Structure

3D Structure

特性

IUPAC Name |

(Z)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24)/b6-4-/t14-,15-,16?,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCZPIJMGKLVTQ-PAJBVNRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1[C@H]2CC(=O)[C@@H]([C@H]2CCC1=O)C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348013 | |

| Record name | Bicyclo-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74158-09-1 | |

| Record name | Bicyclo-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bicyclo-PGE2: A Stable Metabolite with Potential Significance in Prostaglandin EP3 Receptor Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E2 (PGE2) is a pivotal lipid mediator involved in a myriad of physiological and pathological processes, exerting its effects through four distinct G-protein coupled receptors (EP1-4). The transient nature of PGE2 in vivo presents significant challenges for its accurate quantification and the study of its long-term effects. Bicyclo-PGE2, a stable degradation product of PGE2 and its major metabolite, 13,14-dihydro-15-keto-PGE2, has emerged as a crucial tool in prostaglandin research.[1][2][3][4] Its stability makes it a reliable biomarker for endogenous PGE2 production, offering insights into inflammatory states and disease progression.[3] While primarily utilized as a surrogate marker, the structural similarity of bicyclo-PGE2 to PGE2 raises intriguing questions about its own potential biological activity, particularly as a ligand for the EP3 receptor, a key player in mediating PGE2's diverse and often opposing cellular effects. This technical guide provides a comprehensive overview of bicyclo-PGE2, its established role in research, and explores its potential as a selective EP3 receptor agonist. We delve into its chemical properties, synthesis, and the signaling pathways associated with EP3 receptor activation. Furthermore, this guide furnishes detailed experimental protocols for key assays relevant to the study of bicyclo-PGE2 and its interaction with prostaglandin receptors, alongside a curated summary of quantitative data to aid researchers in the field.

Introduction to Bicyclo-PGE2

Bicyclo-PGE2, with the chemical formula C20H30O4 and a molecular weight of 334.45 g/mol , is a chemically stable derivative of prostaglandin E2. It is formed in vivo through the degradation of PGE2 and its primary metabolite, 13,14-dihydro-15-keto-PGE2. The inherent instability of PGE2 and its metabolites makes direct measurement in biological samples unreliable. Bicyclo-PGE2, in contrast, is a stable compound, making it an excellent analyte for quantifying endogenous PGE2 synthesis and turnover. This has led to its widespread use as a biomarker in various research areas, including inflammation, cancer, and cardiovascular disease.

The significance of bicyclo-PGE2 extends beyond its role as a biomarker. Given its structural resemblance to PGE2, a potent ligand for all four EP receptor subtypes, it is plausible that bicyclo-PGE2 may possess intrinsic biological activity. The EP3 receptor, in particular, is a compelling target for investigation. The EP3 receptor is a Gi-coupled receptor, and its activation typically leads to a decrease in intracellular cyclic AMP (cAMP) levels, opposing the action of EP2 and EP4 receptors. This inhibitory signaling pathway is central to many of PGE2's physiological effects, including the regulation of smooth muscle contraction, neurotransmission, and platelet aggregation. The potential for bicyclo-PGE2 to act as a selective EP3 receptor agonist warrants thorough investigation, as it could represent a novel tool for dissecting the complex signaling networks of prostaglandins.

Chemical Properties and Synthesis

Chemical Structure

IUPAC Name: (Z)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid

CAS Number: 109826-53-1

Molecular Formula: C20H30O4

Molecular Weight: 334.45 g/mol

Synthesis of Bicyclo-PGE2

The synthesis of bicyclo-PGE2 is not as commonly performed as its isolation from biological samples for measurement. However, a synthetic route can be adapted from established methods for prostaglandin synthesis, such as the Corey synthesis. This landmark approach utilizes a bicyclo[2.2.1]heptane precursor to establish the correct stereochemistry of the cyclopentane (B165970) core.

A plausible synthetic workflow for bicyclo-PGE2 would involve the following key steps:

References

An In-depth Technical Guide to Bicyclo-PGE2: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo-prostaglandin E2 (bicyclo-PGE2) is a chemically stable end-product of the metabolic degradation of prostaglandin (B15479496) E2 (PGE2). Due to the inherent instability of the primary PGE2 metabolite, 13,14-dihydro-15-keto-PGE2, bicyclo-PGE2 serves as a crucial analyte for the reliable quantification of in vivo PGE2 biosynthesis and turnover. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for bicyclo-PGE2. Detailed experimental protocols for its quantification in biological matrices are provided, alongside a discussion of its formation. This document is intended to serve as a valuable resource for researchers in pharmacology, biochemistry, and drug development investigating the roles of prostanoids in health and disease.

Chemical Structure and Properties

Bicyclo-PGE2, systematically named (5Z)-7-[(1R,3aS,7aS)-4-butyloctahydro-2,5-dioxo-1H-inden-1-yl]-5-heptenoic acid, is a C20 fatty acid derivative featuring a distinctive bicyclo[3.2.1]octane core structure. This rigid, bicyclic system is the result of an intramolecular cyclization of its precursor, 13,14-dihydro-15-keto-PGE2, which imparts significant chemical stability compared to other PGE2 metabolites.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of bicyclo-PGE2 is presented in Table 1. This data is essential for the development of analytical methods and for understanding its behavior in biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₀O₄ | [2] |

| Molecular Weight | 334.5 g/mol | [2] |

| CAS Number | 109826-53-1 | [2] |

| Formal Name | (5Z)-7-[(1R,3aS,7aS)-4-butyloctahydro-2,5-dioxo-1H-inden-1-yl]-5-heptenoic acid | |

| Synonyms | Bicyclo PGE2, 11-Deoxy-15-keto-13,14-dihydro-11β,16-cyclo-PGE2 | |

| Purity | ≥98% (commercially available) | |

| Formulation | Typically supplied as a solution in methyl acetate | |

| Solubility | DMF: >25 mg/ml, DMSO: >25 mg/ml, Ethanol: >30 mg/ml, PBS (pH 7.2): >1.4 mg/ml | |

| Storage Stability | ≥ 2 years at -20°C |

Chemical Synthesis

Biological Significance and Activity

The primary significance of bicyclo-PGE2 in a research context is its utility as a stable biomarker for PGE2 production. PGE2 is a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. However, PGE2 is rapidly metabolized in vivo to 13,14-dihydro-15-keto-PGE2, which is itself chemically unstable. This instability makes direct measurement of 13,14-dihydro-15-keto-PGE2 unreliable for assessing overall PGE2 synthesis. Bicyclo-PGE2, being the stable end-product of this metabolic pathway, provides a more accurate and reproducible measure of systemic PGE2 levels.

Currently, there is a notable lack of publicly available data on the direct biological activity of bicyclo-PGE2. Comprehensive searches of the scientific literature did not yield quantitative data regarding its binding affinity (Kᵢ) for the prostaglandin E (EP) receptors (EP1, EP2, EP3, and EP4) or its functional potency (EC₅₀) in mediating intracellular signaling events such as changes in cyclic AMP (cAMP) or intracellular calcium levels. Its precursor, 13,14-dihydro-15-keto-PGE2, has been shown to have very low affinity for EP2 and EP4 receptors. Given that bicyclo-PGE2 is a further degradation product, it is generally presumed to be biologically inactive. However, the absence of data warrants caution, and future studies may yet reveal novel biological functions.

Metabolic Pathway of Bicyclo-PGE2 Formation

The formation of bicyclo-PGE2 is the terminal step in a major metabolic pathway of PGE2. The following diagram illustrates this process.

Caption: Metabolic pathway of PGE2 to the stable metabolite, bicyclo-PGE2.

Experimental Protocols for Quantification

The quantification of bicyclo-PGE2 in biological samples such as plasma, urine, and cell culture supernatants is a key application in prostanoid research. The two most common analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantification by LC-MS/MS

LC-MS/MS is considered the gold standard for the quantification of small molecules due to its high selectivity and sensitivity.

3.1.1. Sample Preparation

-

Sample Collection: Collect biological samples (e.g., plasma, urine) and immediately add an antioxidant, such as butylated hydroxytoluene (BHT), to prevent ex vivo oxidation. Store samples at -80°C until analysis.

-

Internal Standard Spiking: Thaw samples on ice and spike with a known amount of a stable isotope-labeled internal standard (e.g., bicyclo-PGE2-d4).

-

Protein Precipitation: For plasma or serum samples, precipitate proteins by adding 3-4 volumes of a cold organic solvent (e.g., acetonitrile (B52724) or methanol). Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the supernatant from the protein precipitation step (or diluted urine) onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.

-

Elute bicyclo-PGE2 with a higher-percentage organic solvent (e.g., methanol or ethyl acetate).

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

3.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The transition from the precursor ion (the deprotonated molecule, [M-H]⁻) to a specific product ion is monitored.

-

Quantification by ELISA

ELISA is a high-throughput and cost-effective method for quantifying bicyclo-PGE2, particularly when a large number of samples need to be analyzed. Commercially available kits are widely used.

3.2.1. General ELISA Protocol (Competitive Assay)

-

Sample Preparation: Samples are typically purified using a C18 SPE column as described for the LC-MS/MS method to remove interfering substances.

-

Assay Procedure:

-

Add standards, controls, and purified samples to the wells of a microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).

-

Add a fixed amount of bicyclo-PGE2 conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) and a specific monoclonal antibody against bicyclo-PGE2 to each well.

-

Incubate the plate to allow for competitive binding between the bicyclo-PGE2 in the sample/standard and the enzyme-conjugated bicyclo-PGE2 for the limited number of antibody binding sites.

-

Wash the plate to remove unbound reagents.

-

Add a substrate that is converted by the enzyme to produce a colorimetric or chemiluminescent signal.

-

Stop the reaction and measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis: The intensity of the signal is inversely proportional to the concentration of bicyclo-PGE2 in the sample. A standard curve is generated by plotting the signal from the standards against their known concentrations. The concentration of bicyclo-PGE2 in the samples is then determined by interpolating their signal on the standard curve.

Experimental Workflow for Bicyclo-PGE2 Quantification

The following diagram outlines a general workflow for the quantification of bicyclo-PGE2 in biological samples.

Caption: General experimental workflow for the quantification of bicyclo-PGE2.

Conclusion

Bicyclo-PGE2 is a stable and reliable biomarker for the assessment of PGE2 production in vivo. Its chemical properties make it an ideal analyte for quantification using sensitive and specific methods such as LC-MS/MS and ELISA. While there is currently a lack of evidence for its direct biological activity, its importance in clinical and preclinical research as a surrogate for PGE2 levels is well-established. This guide provides the fundamental knowledge and detailed protocols necessary for researchers to accurately measure bicyclo-PGE2 and, by extension, gain insights into the complex roles of PGE2 in health and disease. Future research may uncover novel biological functions of this terminal metabolite, further expanding its significance in the field of eicosanoid research.

References

An In-depth Technical Guide on the Formation of bicyclo-PGE2 from 13,14-dihydro-15-keto-PGE2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a myriad of physiological and pathological processes. Its rapid in vivo metabolism to 13,14-dihydro-15-keto-PGE2, a more stable but still transient metabolite, necessitates reliable methods for assessing PGE2 biosynthesis. This technical guide provides a comprehensive overview of the non-enzymatic conversion of 13,14-dihydro-15-keto-PGE2 to the chemically stable bicyclo-PGE2. Due to the inherent instability of 13,14-dihydro-15-keto-PGE2, its quantification as bicyclo-PGE2 is a recommended strategy for accurately estimating PGE2 production in biological systems.[1][2] This guide details the underlying chemical principles, reaction kinetics, and a standardized experimental protocol for this conversion, along with modern analytical techniques for the precise quantification of bicyclo-PGE2.

Introduction

Prostaglandin E2 (PGE2), a primary product of the cyclooxygenase (COX) pathway, plays a pivotal role in inflammation, pain, fever, and cancer.[3] However, its short biological half-life of approximately 1.5 minutes presents a significant challenge for direct measurement in biological matrices.[4] The primary plasma metabolite of PGE2, 13,14-dihydro-15-keto-PGE2, has a longer half-life of about 9 minutes but is also prone to degradation, making it an unreliable biomarker for PGE2 production.[4]

This metabolite undergoes a non-enzymatic, base-catalyzed intramolecular cyclization to form 11-deoxy-13,14-dihydro-15-keto-11,16-bicyclo-PGE2, commonly referred to as bicyclo-PGE2.[5][6] This stable derivative allows for more accurate and reproducible quantification, serving as a reliable surrogate marker for in vivo PGE2 biosynthesis.[2] Understanding the kinetics and optimizing the conversion of 13,14-dihydro-15-keto-PGE2 to bicyclo-PGE2 is therefore crucial for researchers in various fields, including pharmacology, clinical chemistry, and drug development.

Chemical Transformation and Kinetics

The conversion of 13,14-dihydro-15-keto-PGE2 to bicyclo-PGE2 is a chemical rearrangement reaction. This process is dependent on several factors, primarily pH, temperature, and the presence of albumin.[5] The decomposition of 13,14-dihydro-15-keto-PGE2 follows first-order reaction kinetics.[5]

Under neutral conditions and in the absence of albumin, 13,14-dihydro-15-keto-PGE2 can dehydrate to form 13,14-dihydro-15-keto-PGA2.[4][5] However, at an elevated pH or in the presence of albumin, the cyclization to bicyclo-PGE2 is the favored reaction pathway.[5] Albumin acts as a catalyst, accelerating the decomposition of 13,14-dihydro-15-keto-PGE2 and promoting the formation of the bicyclo product.[4][5]

Quantitative Data on Reaction Parameters

While specific rate constants are not extensively reported in recent literature, the foundational work by Fitzpatrick et al. (1980) provides a basis for understanding the influence of various factors on the stability of 13,14-dihydro-15-keto-PGE2. The following table summarizes the qualitative and semi-quantitative effects of pH, temperature, and albumin on the formation of bicyclo-PGE2.

| Parameter | Condition | Effect on 13,14-dihydro-15-keto-PGE2 Stability | Promotion of bicyclo-PGE2 Formation | Reference |

| pH | Neutral (in absence of albumin) | Decomposition suspended, formation of 13,14-dihydro-15-keto-PGA2 | Minimal | [5] |

| Elevated | Accelerated decomposition | Promoted | [5] | |

| Temperature | Increased | Accelerated decomposition | Promoted (in conjunction with elevated pH or albumin) | [5] |

| Albumin | Presence (at or near neutrality) | Accelerated decomposition | Promoted | [4][5] |

Experimental Protocols

This section provides a detailed methodology for the conversion of 13,14-dihydro-15-keto-PGE2 to bicyclo-PGE2 and its subsequent quantification.

Base-Catalyzed Conversion of 13,14-dihydro-15-keto-PGE2 to bicyclo-PGE2

This protocol is designed for the chemical conversion of purified 13,14-dihydro-15-keto-PGE2 or for treating biological samples to convert the endogenous metabolite.

Materials:

-

13,14-dihydro-15-keto-PGE2 standard

-

Biological sample (e.g., plasma, urine, cell culture supernatant)

-

Sodium hydroxide (B78521) (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Ethyl acetate (B1210297)

-

Water (HPLC-grade)

-

Internal standard (e.g., deuterated bicyclo-PGE2)

-

Solid-phase extraction (SPE) cartridges (C18)

Procedure:

-

Sample Preparation: To a known volume of the biological sample or a solution of the 13,14-dihydro-15-keto-PGE2 standard, add the internal standard.

-

Base Treatment: Adjust the pH of the solution to >10 by adding 1 M NaOH.

-

Incubation: Incubate the sample at an elevated temperature (e.g., 37-50°C) for a defined period (e.g., 30-60 minutes) to facilitate the cyclization reaction. The optimal time and temperature should be determined empirically for specific applications.

-

Neutralization: After incubation, neutralize the sample by adding 1 M HCl to bring the pH to ~7.0.

-

Extraction: Extract the bicyclo-PGE2 from the aqueous sample using a mixture of hexane and ethyl acetate (1:1, v/v). Vortex vigorously and centrifuge to separate the phases. Collect the organic phase. Repeat the extraction for quantitative recovery.

-

Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the evaporated and reconstituted organic extract onto the cartridge.

-

Wash the cartridge with water and then a low percentage of methanol in water to remove polar impurities.

-

Elute the bicyclo-PGE2 with a higher concentration of methanol or ethyl acetate.

-

-

Solvent Evaporation and Reconstitution: Evaporate the solvent from the purified extract under a stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase for analysis.

Quantification of bicyclo-PGE2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of bicyclo-PGE2.

Instrumentation and Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid, is commonly used.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for bicyclo-PGE2 and its deuterated internal standard.

Procedure:

-

Calibration Curve: Prepare a series of calibration standards of bicyclo-PGE2 with a constant concentration of the internal standard in the same matrix as the samples.

-

Sample Analysis: Inject the reconstituted sample extracts and calibration standards into the LC-MS/MS system.

-

Data Analysis: Quantify the amount of bicyclo-PGE2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling and Metabolic Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stable Surrogate: A Technical Guide to Bicyclo-PGE2 for In Vivo Prostaglandin E2 Synthesis Monitoring

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, is a pivotal lipid mediator implicated in a vast array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Accurate in vivo measurement of PGE2 synthesis is therefore critical for understanding its role in disease and for the development of novel therapeutics targeting its pathway. However, the inherent instability of PGE2 and its primary metabolites presents a significant analytical challenge. This technical guide provides an in-depth exploration of the use of bicyclo-PGE2, a stable downstream metabolite, as a reliable surrogate for tracking in vivo PGE2 synthesis. We will delve into the underlying biochemistry, detailed experimental protocols, and data interpretation, offering a comprehensive resource for researchers in the field.

The Rationale for Bicyclo-PGE2 as a Biomarker

The direct measurement of PGE2 in biological fluids is hampered by its short half-life, estimated to be less than a minute in circulation.[1] It is rapidly metabolized in the lungs and other tissues. The primary plasma metabolite, 13,14-dihydro-15-keto-PGE2, is also unstable, making it an unreliable marker for quantifying systemic PGE2 production.[1][2][3]

This is where bicyclo-PGE2 proves invaluable. It is a stable, base-catalyzed breakdown product of 13,14-dihydro-15-keto-PGE2.[2][3][4] Due to the instability of its precursor, quantifying bicyclo-PGE2 provides a more accurate and reproducible estimation of in vivo PGE2 biosynthesis and metabolism.[2][3]

PGE2 Synthesis and Metabolism Pathway

The synthesis of PGE2 begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2).[5][6][7][8] PGH2 is subsequently isomerized to PGE2 by prostaglandin E synthases (PGES).[5]

Once synthesized, PGE2 exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4, each triggering different downstream signaling cascades.[9][10][11][12]

The catabolism of PGE2 is a rapid process initiated by the oxidation of the 15-hydroxyl group, followed by the reduction of the 13,14 double bond to form 13,14-dihydro-15-keto-PGE2. This unstable metabolite then undergoes a non-enzymatic conversion to the chemically stable bicyclo-PGE2, which can be reliably measured in various biological matrices.

PGE2 Synthesis and Metabolism to Bicyclo-PGE2

Caption: Metabolic pathway from arachidonic acid to the stable biomarker bicyclo-PGE2.

Quantitative Data Summary

The following tables summarize key quantitative data related to PGE2, its metabolites, and the analytical methods for their detection.

Table 1: Stability of PGE2 and its Metabolites

| Compound | Half-life in Circulation | Stability | Comments |

| PGE2 | < 1 minute[1] | Highly Unstable | Rapidly cleared, primarily by the lungs. |

| 13,14-dihydro-15-keto-PGE2 | ~9 minutes (in dogs)[1] | Unstable | Prone to degradation, making it an unreliable analyte.[2][3] |

| Bicyclo-PGE2 | - | Stable | A chemically stable end-product suitable for quantification.[2][3][4] |

Table 2: Performance Characteristics of Analytical Methods for Bicyclo-PGE2

| Method | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Sample Types | Key Advantages | Key Limitations |

| LC-MS/MS | LOD: ~20 pg/mL[13] | Plasma, Serum, Urine, Tissues | High sensitivity and specificity. Considered the "gold standard". | Requires specialized equipment and expertise. |

| ELISA | Sensitivity: ~13 pg/mL to 0.1386 ng/mL | Plasma, Serum, Urine, Cell Culture Supernatants | High-throughput, relatively simple to perform. | Potential for cross-reactivity with other prostaglandins. |

Experimental Protocols

Accurate measurement of bicyclo-PGE2 requires meticulous attention to sample collection, preparation, and analysis. Below are detailed methodologies for the key experiments.

Experimental Workflow for In Vivo Bicyclo-PGE2 Measurement

Caption: A typical experimental workflow for the quantification of bicyclo-PGE2.

Detailed Methodology: Bicyclo-PGE2 Measurement in Plasma by LC-MS/MS

This protocol is a composite based on established methods for eicosanoid analysis.

1. Sample Collection and Initial Processing:

-

Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 synthesis.

-

Immediately centrifuge at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 500 µL aliquot of plasma, add an internal standard (e.g., deuterated bicyclo-PGE2) to account for extraction losses and matrix effects.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Acidify the plasma sample to approximately pH 3 with a suitable acid (e.g., formic acid).

-

Load the acidified sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove interfering substances.

-

Elute the bicyclo-PGE2 and internal standard with a higher-percentage organic solvent (e.g., methanol or ethyl acetate).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both bicyclo-PGE2 and its deuterated internal standard.

-

4. Data Analysis:

-

Generate a standard curve using known concentrations of bicyclo-PGE2.

-

Calculate the concentration of bicyclo-PGE2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

PGE2 Signaling Pathways

Understanding the downstream effects of PGE2 is crucial for contextualizing the data obtained from bicyclo-PGE2 measurements. PGE2 signals through four distinct EP receptors, each coupled to different G-proteins and intracellular signaling pathways.

PGE2 Receptor Signaling Pathways

Caption: Downstream signaling pathways activated by PGE2 binding to its EP receptors.

Conclusion

The use of bicyclo-PGE2 as a surrogate marker has revolutionized our ability to study the role of PGE2 in health and disease. Its chemical stability overcomes the significant challenges posed by the lability of PGE2 and its primary metabolites, enabling reliable and reproducible quantification of systemic PGE2 synthesis. By employing robust analytical techniques like LC-MS/MS and following meticulous experimental protocols, researchers can gain valuable insights into the complex biology of this potent lipid mediator. This technical guide provides a foundational framework for scientists and drug development professionals to effectively utilize bicyclo-PGE2 in their research endeavors, ultimately contributing to a deeper understanding of PGE2-mediated processes and the development of novel therapeutic interventions.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Metabolites 13,14-Dihydro-15-keto-PGE2 Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. abcam.com [abcam.com]

- 5. Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. caymanchem.com [caymanchem.com]

- 8. glpbio.com [glpbio.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Quantification of the major urinary metabolite of PGE2 by a liquid chromatographic/mass spectrometric assay: determination of cyclooxygenase-specific PGE2 synthesis in healthy humans and those with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 12. LIPID MAPS [lipidmaps.org]

- 13. academic.oup.com [academic.oup.com]

The Metabolic Journey of Prostaglandin E2: A Technical Guide to the Formation of Bicyclo-PGE2

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin (B15479496) E2 (PGE2), a pivotal lipid mediator derived from arachidonic acid, plays a complex role in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. Its potent and often transient signaling necessitates tight regulatory control, including rapid metabolic inactivation. A key aspect of this regulation is its conversion to the stable, yet biologically inert, metabolite, bicyclo-PGE2. This technical guide provides an in-depth exploration of the metabolic fate of PGE2 to bicyclo-PGE2, offering a comprehensive resource for researchers in the field. We will delve into the enzymatic and non-enzymatic steps of this pathway, present quantitative data on the transformation, detail experimental protocols for its study, and visualize the key processes.

The Metabolic Cascade: From Active Mediator to Stable Metabolite

The metabolic transformation of PGE2 to bicyclo-PGE2 is a two-step process involving an initial enzymatic conversion followed by a non-enzymatic chemical rearrangement.

Step 1: Enzymatic Conversion to an Unstable Intermediate

The primary and rate-limiting step in the catabolism of PGE2 is its oxidation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme catalyzes the conversion of the biologically active PGE2 to 15-keto-PGE2 . Subsequently, the double bond between carbons 13 and 14 is reduced by 15-oxoprostaglandin Δ13-reductase , yielding the unstable intermediate, 13,14-dihydro-15-keto-prostaglandin E2 (PGEM) .

Step 2: Non-Enzymatic Conversion to Bicyclo-PGE2

The intermediate, 13,14-dihydro-15-keto-PGE2, is chemically unstable and readily undergoes a non-enzymatic, base-catalyzed intramolecular cyclization to form the stable end-product, bicyclo-PGE2 . This spontaneous degradation is a critical factor in the analysis of PGE2 metabolism, as the instability of 13,14-dihydro-15-keto-PGE2 makes its direct quantification unreliable. Consequently, the measurement of the stable bicyclo-PGE2 serves as a robust and accurate indicator of in vivo PGE2 biosynthesis and metabolism.

The following diagram illustrates the metabolic pathway from PGE2 to bicyclo-PGE2:

Quantitative Aspects of Bicyclo-PGE2 Formation

The conversion of 13,14-dihydro-15-keto-PGE2 to bicyclo-PGE2 follows first-order reaction kinetics and is significantly influenced by several factors, including pH, temperature, and the presence of albumin[1].

| Parameter | Influence on Conversion of 13,14-dihydro-15-keto-PGE2 to bicyclo-PGE2 | Reference |

| pH | The rate of degradation of 13,14-dihydro-15-keto-PGE2 is pH-dependent. Cyclization to bicyclo-PGE2 is favored at elevated pH.[1] At neutral or acidic pH, the formation of 13,14-dihydro-15-keto-PGA2 can be a competing degradation pathway. | [1][2] |

| Temperature | The decomposition of 13,14-dihydro-15-keto-PGE2 is temperature-dependent, with higher temperatures accelerating the reaction rate. | [1] |

| Albumin | Albumin quantitatively accelerates the decomposition of 13,14-dihydro-15-keto-PGE2 and qualitatively promotes the formation of bicyclo-PGE2, even at or near neutral pH.[1] | [1][2] |

Due to the inherent instability of 13,14-dihydro-15-keto-PGE2, with a plasma half-life of approximately 9 minutes in canines, direct measurement is challenging.[3] Therefore, quantifying the stable bicyclo-PGE2 is the recommended approach for estimating PGE2 production in biological systems.

Experimental Protocols

Accurate quantification of bicyclo-PGE2 is crucial for understanding the dynamics of PGE2 metabolism. The following outlines a general workflow for the analysis of bicyclo-PGE2 in biological samples, typically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its sensitivity and specificity.

1. Sample Collection and Handling

-

Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

-

Immediate Processing: To prevent ex vivo formation or degradation of prostaglandins, process the blood immediately. Centrifuge at 4°C to separate plasma.

-

Storage: Store plasma samples at -80°C until analysis.

2. Conversion of 13,14-dihydro-15-keto-PGE2 to bicyclo-PGE2

-

Base Treatment: To ensure all 13,14-dihydro-15-keto-PGE2 is converted to the stable bicyclo-PGE2 for accurate quantification, a base treatment step is employed. A common method involves the addition of a strong base, such as potassium hydroxide, to the plasma sample and incubation at a controlled temperature.

-

Neutralization: Following the base-induced conversion, the sample must be neutralized with an acid (e.g., formic acid) to prepare it for extraction.

3. Solid-Phase Extraction (SPE)

-

Purpose: To clean up the sample and concentrate the analyte of interest.

-

Procedure:

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the neutralized plasma sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent to remove interfering substances.

-

Elute the bicyclo-PGE2 with a high-organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).

-

-

Internal Standard: A deuterated internal standard of bicyclo-PGE2 should be added to the sample before extraction to account for any sample loss during processing and for accurate quantification.

4. LC-MS/MS Analysis

-

Chromatographic Separation: Utilize a reverse-phase C18 column to separate bicyclo-PGE2 from other components in the extract. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically used.

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. The analysis is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for bicyclo-PGE2 and its deuterated internal standard need to be optimized for the instrument being used.

-

The following diagram outlines the experimental workflow for bicyclo-PGE2 quantification:

Biological Significance and Signaling

PGE2 Signaling

PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways, leading to a wide range of cellular responses.

-

EP1: Coupled to Gq, leading to increased intracellular calcium levels and subsequent cellular responses.

-

EP2 and EP4: Coupled to Gs, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.

-

EP3: Primarily coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP levels.

The following diagram illustrates the signaling pathways of PGE2:

Biological Activity of Bicyclo-PGE2 and its Precursors

Current scientific literature indicates that bicyclo-PGE2 is a biologically inactive metabolite . Its formation represents a terminal step in the inactivation of PGE2.

In contrast, the immediate precursor, 13,14-dihydro-15-keto-PGE2 , while significantly less potent than PGE2, has been shown to possess some biological activity. However, it does not bind effectively to the EP2 and EP4 receptors.[4][5] Another upstream metabolite, 15-keto-PGE2 , has been suggested to act as a biased or partial agonist at EP receptors, potentially playing a role in the termination of PGE2-evoked signaling.[6] This highlights the nuanced regulation within the PGE2 metabolic cascade, where intermediate metabolites may still retain some signaling capabilities before their final conversion to inactive products.

Conclusion

The metabolic conversion of PGE2 to bicyclo-PGE2 is a crucial pathway for the termination of its potent biological activities. Understanding the enzymatic and non-enzymatic steps, the factors influencing the conversion, and the appropriate analytical methodologies for its quantification is essential for researchers investigating the roles of PGE2 in health and disease. The stability of bicyclo-PGE2 makes it an invaluable biomarker for assessing in vivo PGE2 production, providing a reliable tool for preclinical and clinical studies. This technical guide provides a foundational understanding for professionals in the field, enabling more accurate and insightful research into the complex world of prostaglandin metabolism and signaling.

References

- 1. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. LIPID MAPS [lipidmaps.org]

- 6. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Bicyclo-Prostaglandin E2: A Comprehensive Technical Guide to its Role as a Disease Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of inflammation and is implicated in the pathogenesis of a wide range of diseases, including cancer and chronic inflammatory conditions. However, its short half-life in circulation presents challenges for its direct measurement as a reliable biomarker. Bicyclo-prostaglandin E2 (bicyclo-PGE2) is a stable, downstream metabolite of PGE2 and its initial breakdown product, 13,14-dihydro-15-keto-PGE2. Due to its stability, bicyclo-PGE2 is emerging as a more dependable biomarker for assessing systemic PGE2 production. This technical guide provides an in-depth overview of bicyclo-PGE2, its formation, quantification, and its potential as a disease biomarker, with a focus on applications in research and drug development.

Formation and Metabolism of Bicyclo-PGE2

PGE2 is enzymatically converted in the body to 13,14-dihydro-15-keto-PGE2. This metabolite is chemically unstable and undergoes further non-enzymatic conversion to form the more stable bicyclo-PGE2.[1] This process makes the quantification of bicyclo-PGE2 a robust method for estimating the in vivo biosynthesis of PGE2.[1]

Below is a diagram illustrating the formation pathway of bicyclo-PGE2.

Bicyclo-PGE2 as a Disease Biomarker

Elevated levels of PGE2 are associated with numerous pathological conditions. Consequently, bicyclo-PGE2, as a stable indicator of PGE2 production, holds significant promise as a biomarker in various diseases.

Cancer

Increased PGE2 production is a hallmark of several cancers, promoting tumor growth, angiogenesis, and immunosuppression.[2][3] One study involving 41 patients with maxillofacial carcinomas found significantly higher plasma bicyclo-PGE2 levels compared to healthy controls, suggesting its potential as a cancer biomarker.[4] While specific quantitative data is limited in the publicly available literature, the established link between PGE2 and cancer progression underscores the rationale for investigating bicyclo-PGE2 in various malignancies.

Inflammatory Diseases

Chronic inflammation is a key driver of many diseases, and PGE2 is a central mediator in this process.[5][6] While direct evidence for bicyclo-PGE2 in specific inflammatory diseases is still emerging, the fundamental role of PGE2 in conditions like rheumatoid arthritis and inflammatory bowel disease suggests that bicyclo-PGE2 could serve as a valuable biomarker for disease activity and therapeutic response.

Quantitative Data on Bicyclo-PGE2 Levels

The available quantitative data for bicyclo-PGE2 is currently limited. However, the Human Metabolome Database reports a normal concentration in the blood of healthy adults. Further research is needed to establish reference ranges in various disease states.

| Biological Matrix | Condition | Analyte | Concentration | Reference |

| Blood | Normal (Adult) | bicyclo-PGE2 | 0.000039 +/- 0.000002 uM | [7] |

| Plasma | Maxillofacial Carcinoma | bicyclo-PGE2 | Significantly higher than controls | [4] |

Experimental Protocols for Bicyclo-PGE2 Quantification

The gold standard for the quantification of prostaglandins (B1171923) and their metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[8][9] Below is a detailed methodology for the analysis of bicyclo-PGE2 in plasma samples, synthesized from established protocols for prostaglandin analysis.

Sample Preparation

Proper sample handling is critical to prevent ex vivo prostaglandin synthesis.

-

Blood Collection : Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin).[10]

-

Plasma Separation : Immediately centrifuge the blood at 4°C to separate the plasma.[10]

-

Storage : Store plasma samples at -80°C until analysis.[10]

-

Solid-Phase Extraction (SPE) :

-

Thaw plasma samples on ice.

-

Acidify the plasma to pH 3-4 with a suitable acid (e.g., formic acid).

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the acidified plasma onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the prostaglandins with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Chromatographic Separation :

-

Column : A C18 reversed-phase column is typically used.

-

Mobile Phase : A gradient elution with a binary solvent system, such as:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient : A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute the analyte.

-

Flow Rate : A flow rate of 0.2-0.5 mL/min is common.

-

Injection Volume : 5-20 µL.

-

-

Mass Spectrometric Detection :

-

Ionization Mode : Electrospray ionization (ESI) in the negative ion mode is used for prostaglandins.

-

Analysis Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions : Specific precursor-to-product ion transitions for bicyclo-PGE2 and a deuterated internal standard (e.g., bicyclo-PGE2-d4) must be determined and optimized.

-

Quantification : Quantification is achieved by creating a standard curve using known concentrations of a bicyclo-PGE2 standard and an internal standard.

-

Below is a diagram of the experimental workflow.

PGE2 Signaling Pathway

Understanding the signaling pathway of the parent compound, PGE2, is crucial for interpreting the significance of elevated bicyclo-PGE2 levels. PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[11] Activation of these receptors triggers various downstream signaling cascades that are involved in inflammation, cell proliferation, and immune modulation.[2][11]

The following diagram illustrates the major signaling pathways activated by PGE2.

Conclusion and Future Directions

Bicyclo-PGE2 is a promising biomarker for assessing systemic PGE2 production, offering greater stability and reliability compared to its parent compound. While preliminary evidence suggests its utility in cancer, further large-scale clinical studies are imperative to validate its diagnostic and prognostic value across a spectrum of diseases, including various cancers and chronic inflammatory conditions. The development and standardization of robust and sensitive LC-MS/MS assays for bicyclo-PGE2 are crucial for its widespread adoption in clinical and research settings. As our understanding of the role of PGE2 in disease pathogenesis continues to grow, bicyclo-PGE2 is poised to become an invaluable tool for researchers and drug development professionals in the quest for novel diagnostics and targeted therapies.

References

- 1. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COX-2 and PGE2-dependent immunomodulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The optimal processing of plasma samples for the determination of bicyclo-PGE in patients with malignant maxillofacial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. hmdb.ca [hmdb.ca]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Bicyclo-PGE2 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of bicyclo-prostaglandin E2 (bicyclo-PGE2) in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Bicyclo-PGE2 is a stable derivative of the primary circulating metabolite of prostaglandin (B15479496) E2 (PGE2), 13,14-dihydro-15-keto-PGE2 (PGEM). Due to the instability of PGEM, measuring its stable bicyclo-form provides a more reliable method for assessing in vivo PGE2 biosynthesis.[1][2] The protocol described herein includes crucial plasma sample collection and handling procedures, a robust solid-phase extraction (SPE) method for sample cleanup and concentration, and optimized LC-MS/MS parameters for accurate quantification.

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a multitude of physiological and pathological processes, including inflammation, pain, fever, and cancer.[3] Direct measurement of PGE2 in plasma is often unreliable due to its short half-life.[4] Instead, quantification of its metabolites is the preferred approach. The principal circulating metabolite of PGE2, 13,14-dihydro-15-keto-PGE2 (PGEM), is also unstable.[1][2] However, under alkaline conditions, PGEM and its degradation products are uniformly converted to a single, stable compound: 11-deoxy-13,14-dihydro-15-keto-11β,16ε-cyclo PGE2, commonly known as bicyclo-PGEM or bicyclo-PGE2.[1] This makes bicyclo-PGE2 an excellent and reliable biomarker for assessing systemic PGE2 production.[2][4]

This document outlines a validated methodology for the extraction and quantification of bicyclo-PGE2 from plasma, providing researchers, scientists, and drug development professionals with a comprehensive protocol for accurate and reproducible measurements.

Signaling Pathway of PGE2

PGE2 exerts its biological functions by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. These receptors, upon activation, trigger various downstream signaling cascades, such as the PKA, β-catenin, NF-κB, and PI3K/AKT pathways, which in turn regulate cellular processes like proliferation, inflammation, and immune responses.[3][5] The cyclooxygenase-2 (COX-2) enzyme is a key catalyst in the synthesis of PGE2, particularly in inflammatory conditions and cancer.[3]

Caption: Simplified PGE2 signaling pathway via EP receptors.

Experimental Protocols

Plasma Sample Collection and Handling

Optimal processing of plasma samples is critical for obtaining reproducible results.[6] The following steps are mandatory:

-

Patient Preparation: The patient should rest for at least 30 minutes before blood collection.

-

Blood Draw:

-

Avoid prolonged venous occlusion.

-

Use a consistent needle diameter for all draws.

-

Collect whole blood into pre-cooled tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.[6]

-

-

Processing:

-

Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.

-

Immediately transfer the plasma supernatant to clean polypropylene (B1209903) tubes.

-

-

Storage: Samples must be stored at -70°C or lower and should be thawed only once before analysis.[6]

Conversion of PGEM to Bicyclo-PGE2

Prior to extraction, the unstable PGEM in the plasma must be converted to the stable bicyclo-PGE2 form.

-

Thaw plasma samples on ice.

-

Add a deuterated internal standard (e.g., bicyclo-PGE2-d4) to each plasma sample.

-

Induce conversion by alkalinization of the plasma. This is achieved by adding a specific volume of a basic solution (e.g., 1N NaOH) and incubating at a controlled temperature.[1] (Note: The exact conditions for alkalinization should be optimized, but a common approach involves incubation at 37-60°C for 30-60 minutes).

-

Neutralize the sample with an acid (e.g., 1N HCl or formic acid) to a pH suitable for solid-phase extraction.[7]

Solid-Phase Extraction (SPE)

SPE is used to clean up the sample and concentrate the analyte. A mixed-mode or reversed-phase SPE cartridge is typically used.

References

- 1. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 4. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The optimal processing of plasma samples for the determination of bicyclo-PGE in patients with malignant maxillofacial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Measurement of bicyclo-PGE2 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo-prostaglandin E2 (bicyclo-PGE2) is a stable metabolite of prostaglandin (B15479496) E2 (PGE2) and its downstream product, 13,14-dihydro-15-keto-PGE2.[1] Due to the instability of these parent compounds, quantifying bicyclo-PGE2 can serve as a reliable method to estimate the biosynthesis and metabolism of PGE2 in vivo.[1] PGE2 is a critical lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer.[2] It exerts its effects through a complex signaling network initiated by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[2][3][4] Given its role as a stable marker, the accurate measurement of bicyclo-PGE2 in biological matrices is of significant interest for researchers in various fields.

This document provides a detailed protocol for the quantification of bicyclo-PGE2 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[5]

Signaling Pathway of Prostaglandin E2

The biological activity of PGE2, and by extension the relevance of its metabolite bicyclo-PGE2, is dictated by its interaction with four receptor subtypes (EP1-EP4), each coupled to a distinct G-protein and downstream signaling cascade.[3][6] This intricate network allows PGE2 to elicit diverse and sometimes opposing cellular responses.[3]

Experimental Protocol: LC-MS/MS Quantification of bicyclo-PGE2

This protocol is adapted from established methods for PGE2 quantification and should be validated for the specific biological matrix of interest.[7][8]

Sample Preparation (Liquid-Liquid Extraction)

-

To a 500 µL aliquot of biological fluid (e.g., plasma, cell culture supernatant), add 20 µL of an internal standard solution (e.g., bicyclo-PGE2-d4 or PGE2-d4 at 100 ng/mL).[7]

-

Add 40 µL of 1 M citric acid to acidify the sample and 5 µL of 10% butylated hydroxytoluene (BHT) to prevent oxidation.[7]

-

Perform liquid-liquid extraction by adding 2 mL of a hexane/ethyl acetate (B1210297) (1:1, v/v) solution. Vortex for 1 minute.[7]

-

Centrifuge at 4°C to separate the phases. Transfer the upper organic phase to a clean tube.[7]

-

Repeat the extraction twice more, combining the organic phases.[7]

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.[7]

-

Reconstitute the dried extract in 200 µL of a suitable solvent, such as methanol/10 mM ammonium (B1175870) acetate buffer, pH 8.5 (1:3, v/v), for LC-MS/MS analysis.[7]

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions for the chromatographic separation and mass spectrometric detection of bicyclo-PGE2.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| HPLC System | Agilent 1200 Series, Shimadzu LC-10A, or equivalent |

| Column | Phenomenex Luna Phenyl-Hexyl (2 x 150 mm, 3 µm) or equivalent C18 column[7][8] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 8.5 (or 0.1% Formic Acid in Water)[7][8] |

| Mobile Phase B | Acetonitrile[8] |

| Gradient | Linear gradient from 20% to 90% Mobile Phase B over 10-15 minutes |

| Flow Rate | 200-400 µL/min[7] |

| Column Temp. | 40 °C |

| Injection Vol. | 10 µL[7] |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Mass Spectrometer | API 4000, Agilent 6495 Triple Quadrupole, or equivalent |

| Ionization Mode | Negative Ion Electrospray (ESI-)[7] |

| Source Temperature | 350-600 °C[7] |

| Ion Spray Voltage | -4200 V[7] |

| Collision Gas | Nitrogen |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Quantification

Bicyclo-PGE2 has the same molecular formula (C20H30O4) and molecular weight (334.45 g/mol ) as PGE2.[9][10] Therefore, the deprotonated molecule [M-H]⁻ will have an m/z of 333.4. The product ions for bicyclo-PGE2 have not been extensively reported. It is recommended to perform a product ion scan on a bicyclo-PGE2 standard to determine the most abundant and specific fragment ions. Based on the fragmentation of PGE2, potential transitions to monitor are proposed below.[7][8]

Table 3: Proposed MRM Transitions for bicyclo-PGE2 Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| bicyclo-PGE2 | 333.4 | To be determined | -20 to -30 | A product ion scan is required to identify optimal transitions. |

| PGE2 (for reference) | 351.2 -> 333.2 | 271.2 | -22 | Corresponds to [M-H-H₂O-CO₂]⁻[7] |

| PGE2 (for reference) | 351.2 -> 333.2 | 189.5 | -25 | More specific transition, corresponds to side-chain loss[8] |

| bicyclo-PGE2-d4 (I.S.) | 337.4 | To be determined | -20 to -30 | Product ions should be shifted by +4 Da from the native compound. |

| PGE2-d4 (I.S.) | 355.2 -> 337.2 | 275.2 | -22 | Deuterated internal standard for PGE2[7] |

Experimental Workflow

The overall process for the quantification of bicyclo-PGE2 is depicted in the following workflow diagram.

Data Presentation and Method Performance

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The method should be validated for linearity, accuracy, precision, and limit of quantification (LOQ).

Table 4: Representative Method Performance (Based on PGE2 Assays)

| Parameter | Typical Value | Acceptance Criteria |

| Linearity (r²) | > 0.995 | > 0.99 |

| Calibration Range | 0.1 - 500 ng/mL[7] | Dependent on application |

| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL | S/N > 10; Accuracy & Precision within 20% |

| Intra-day Precision (%CV) | < 10% | < 15% |

| Inter-day Precision (%CV) | < 15% | < 15% |

| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |

| Extraction Recovery | > 80% | Consistent across concentration range |

Conclusion

This application note provides a comprehensive protocol for the measurement of bicyclo-PGE2 by LC-MS/MS. While bicyclo-PGE2 is a stable and important surrogate marker for PGE2 activity, the development of a robust analytical method requires careful optimization, particularly of the mass spectrometric parameters. By adapting established protocols for related prostaglandins (B1171923) and performing thorough validation, researchers can achieve accurate and reliable quantification of this key metabolite, facilitating a deeper understanding of the cyclooxygenase pathway in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bicyclo-PGE2 | C20H30O4 | CID 5283043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Commercially Available bicyclo-PGE2 ELISA Kits

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2), a principal bioactive lipid mediator derived from arachidonic acid, is a key player in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. Accurate quantification of PGE2 in biological samples is therefore critical for advancing research in these areas. Bicyclo-PGE2 is a stable degradation product of the unstable 13,14-dihydro-15-keto-PGE2, the primary metabolite of PGE2 in vivo. Measuring bicyclo-PGE2 provides a reliable estimate of PGE2 production. This document provides detailed application notes and protocols for the validation and use of commercially available bicyclo-PGE2 Enzyme-Linked Immunosorbent Assay (ELISA) kits. These kits are typically based on the competitive ELISA format.

Assay Principle

The bicyclo-PGE2 ELISA is a competitive immunoassay. In this format, PGE2 present in a sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of binding sites on a monoclonal antibody. The amount of enzyme-labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample. Following a wash step to remove unbound reagents, a substrate is added, and the resulting color development is measured spectrophotometrically. The concentration of PGE2 in the sample is determined by comparing the optical density of the sample to a standard curve generated from known concentrations of PGE2.[1]

Validation of Commercially Available Kits

The performance of a bicyclo-PGE2 ELISA kit is determined by several key validation parameters. Below is a summary of typical performance characteristics compiled from various commercially available kits.

Data Presentation

Table 1: Intra-Assay Precision

This parameter assesses the reproducibility of results within a single assay run. Multiple samples of known concentrations are tested in replicates on the same plate.

| Kit/Source Reference | Sample Type | Mean Concentration (pg/mL) | Standard Deviation | Coefficient of Variation (CV%) |

| Kit A | Low Control | 234 | 21 | 9.0 |

| Kit A | Medium Control | 895 | 45 | 5.0 |

| Kit A | High Control | 1456 | 89 | 6.1 |

| Kit B | 3 samples of known concentration | - | - | <8% |

| Kit C | 3 samples (low, middle, high) | - | - | <10% |

| Kit D | - | - | - | <8% |

Data compiled from representative commercially available PGE2 ELISA kit manuals.[2][3][4]

Table 2: Inter-Assay Precision

This parameter evaluates the reproducibility of results between different assay runs. The same samples are tested on different plates on different days.

| Kit/Source Reference | Sample Type | Mean Concentration (pg/mL) | Standard Deviation | Coefficient of Variation (CV%) |

| Kit A | Low Control | 253 | 33 | 12.9 |

| Kit A | Medium Control | 835 | 82 | 9.9 |

| Kit A | High Control | 1331 | 120 | 9.0 |

| Kit B | 3 samples of known concentration | - | - | <10% |

| Kit C | 3 samples (low, middle, high) | - | - | <12% |

| Kit D | - | - | - | <10% |

Data compiled from representative commercially available PGE2 ELISA kit manuals.[2][3][4]

Table 3: Recovery

Recovery experiments determine the accuracy of the assay by measuring the amount of known analyte that can be recovered from a sample matrix. Samples are spiked with a known concentration of PGE2 and the percentage of the spiked amount that is measured is calculated.

| Sample Matrix | Kit/Source Reference | Recovery Range (%) | Average Recovery (%) |

| Serum | Kit A | 86-114 | 97 |

| Serum | Kit B | 80-96 | 88 |

| EDTA Plasma | Kit A | 82-108 | 93 |

| EDTA Plasma | Kit B | 82-98 | 90 |

| Heparin Plasma | Kit A | 81-111 | 94 |

| Heparin Plasma | Kit B | 80-95 | 87 |

| Cell Culture Media | Kit A | 84-106 | 97 |

| Urine | Kit A | 81-111 | 99 |

Data compiled from representative commercially available PGE2 ELISA kit manuals.[2]

Table 4: Cross-Reactivity

Cross-reactivity assesses the specificity of the antibody by measuring its binding to related molecules.

| Compound | % Cross-Reactivity |

| PGE2 | 100 |

| PGE1 | Minimal |

| PGA1 | Minimal |

| PGA2 | Minimal |

| PGB2 | Minimal |

| 6-keto-PGF1α | Minimal |

| PGF2α | Minimal |

| 13,14-dihydro-15-keto-PGE2 | Minimal |

| Thromboxane B2 | Minimal |

| Arachidonic Acid | Minimal |

Data from a representative monoclonal antibody-based PGE2 ELISA.[5] Many kits state no significant cross-reactivity with analogues was observed.[2][3][4][6]

Experimental Protocols

The following is a generalized protocol for a competitive bicyclo-PGE2 ELISA. It is essential to refer to the specific manual of the kit you are using, as protocols may vary.

Sample Preparation

Proper sample collection and preparation are crucial for accurate results.

-

Serum: Collect whole blood and allow it to clot at room temperature for 2 hours or overnight at 4°C. Centrifuge at 1,000 x g for 20 minutes. Collect the supernatant (serum) and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2][6]

-

Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the supernatant (plasma) and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2][6]

-

Cell Culture Supernatants: Centrifuge cell culture media at 1,000 x g for 20 minutes at 4°C to remove cellular debris. Assay immediately or aliquot and store at -80°C.

-

Tissue Homogenates: Mince tissue and rinse with ice-cold PBS to remove excess blood. Homogenize the tissue in PBS (e.g., 1g of tissue in 9 mL of PBS). Centrifuge the homogenate to pellet cellular debris and collect the supernatant. Further purification using solid-phase extraction may be necessary.

Assay Procedure

-

Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual. Allow all reagents to reach room temperature before use.

-

Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard to create a standard curve. The concentration range will vary between kits but is often in the range of 31.25 pg/mL to 2000 pg/mL.[4][7]

-

Sample Addition: Add a specific volume (typically 50 µL) of standards and samples to the appropriate wells of the antibody-coated microplate.[3][4]

-

Competitive Reaction: Add the enzyme-conjugated PGE2 to each well. This is followed by the addition of the anti-PGE2 antibody. Incubate the plate for a specified time (e.g., 1-2 hours) at a specific temperature (e.g., 37°C or room temperature).[3]

-

Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with the prepared wash buffer. This removes any unbound reagents.

-

Substrate Addition: Add the substrate solution (e.g., TMB) to each well. Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature, protected from light. A color change will develop.

-

Stopping the Reaction: Add the stop solution to each well. This will stop the enzymatic reaction and change the color of the solution.

-

Data Acquisition: Read the absorbance of each well at a specific wavelength (typically 450 nm) using a microplate reader.

-

Data Analysis: Calculate the average absorbance for each set of replicate standards and samples. Plot a standard curve of the mean absorbance versus the concentration of the standards. Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve. The concentration is inversely proportional to the absorbance.

Visualizations

Prostaglandin E2 Signaling Pathway

Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors couple to different intracellular signaling cascades, leading to varied cellular responses.

Caption: Prostaglandin E2 (PGE2) signaling pathways mediated by EP receptors.

Experimental Workflow for bicyclo-PGE2 Competitive ELISA

The following diagram illustrates the key steps in a typical competitive ELISA for the quantification of bicyclo-PGE2.

Caption: Generalized workflow for a bicyclo-PGE2 competitive ELISA.

References

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. elkbiotech.com [elkbiotech.com]

- 3. ELISA Kit for Prostaglandin E2 (PGE2) | CEA538Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 4. Mouse PGE2 ELISA Kit [ABIN6969654] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]

- 5. An ELISA for PGE2 utilizing monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. file.elabscience.com [file.elabscience.com]

Protocol for Bicyclo-PGE2 Radioimmunoassay (RIA) in Biological Fluids

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Accurate quantification of PGE2 in biological fluids is crucial for understanding its role in disease and for the development of novel therapeutics. However, PGE2 has a very short half-life in circulation, making its direct measurement unreliable. PGE2 is rapidly metabolized to 15-keto-13,14-dihydro-PGE2 (PGEM), which is also unstable.

To overcome this limitation, a robust method has been developed that involves the conversion of these unstable metabolites into a single, stable derivative, 11-deoxy-13,14-dihydro-15-keto-11β,16-cyclo-PGE2, commonly referred to as bicyclo-PGE2 or bicyclo-PGEM. This stable compound can then be accurately quantified using a competitive radioimmunoassay (RIA). This document provides a detailed protocol for the determination of bicyclo-PGE2 in various biological fluids.

Principle of the Assay

The bicyclo-PGE2 RIA is a competitive immunoassay. In this assay, a known amount of radiolabeled bicyclo-PGE2 (tracer) competes with the unlabeled bicyclo-PGE2 present in the sample or standard for a limited number of binding sites on a specific antibody. The amount of radiolabeled tracer that binds to the antibody is inversely proportional to the concentration of unlabeled bicyclo-PGE2 in the sample. After separation of the antibody-bound (bound) and unbound (free) tracer, the radioactivity of the bound fraction is measured. The concentration of bicyclo-PGE2 in the unknown samples is then determined by comparing the results to a standard curve.

Signaling Pathway of Prostaglandin E2

PGE2 exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways, leading to a diverse range of cellular responses.

Caption: PGE2 signaling through its four receptor subtypes.

Materials and Reagents

-

Bicyclo-PGE2 RIA Kit (e.g., from the Institute of Isotopes Co., Ltd., Budapest, Hungary, or equivalent) containing:

-

Bicyclo-PGE2 Antiserum

-

¹²⁵I-labeled Bicyclo-PGE2 Tracer

-

Bicyclo-PGE2 Standard

-

Assay Buffer

-

Precipitating Reagent (e.g., second antibody)

-

-

Biological samples (plasma, urine, saliva, tissue homogenates, cell culture supernatants)

-

Sodium Hydroxide (NaOH) solution (for sample pretreatment)

-

Neutralizing buffer (e.g., Tris-HCl)

-

Indomethacin or other cyclooxygenase inhibitor (for sample collection)

-

Gamma counter

-

Centrifuge

-

Vortex mixer

-

Pipettes and tips

-

Assay tubes

Experimental Protocols

Sample Collection and Preparation

Proper sample handling is critical for accurate results. To prevent ex vivo formation of prostaglandins, it is recommended to add a cyclooxygenase inhibitor, such as indomethacin, to the collection tubes.

-

Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor. Centrifuge at 4°C to separate the plasma. Store plasma at -80°C until analysis. The direct assay can be performed on plasma without prior extraction.[1][2]

-

Urine: Collect urine samples and store them at -80°C. Prior to the assay, an alkaline treatment is required to convert the PGE2 metabolites to the stable bicyclo form.

-

Saliva, Tissue Homogenates, and Cell Culture Supernatants: The preparation of these samples may require optimization. It is recommended to add a cyclooxygenase inhibitor upon collection. An alkaline treatment similar to that for urine is likely necessary.

Alkaline Treatment Protocol for Urine and other Aqueous Samples:

-

To 50 µL of urine or other aqueous sample, add a specific volume of NaOH solution (the exact concentration and volume may need optimization, but a final pH of 10.5 has been reported to quantitatively convert PGEM to bicyclo-PGEM).[3][4]

-

Incubate at room temperature for 30 minutes.

-

Neutralize the sample with a suitable buffer before proceeding with the RIA.

Radioimmunoassay Procedure

The following is a general protocol and may need to be adjusted based on the specific instructions provided with the commercial kit.

Caption: General workflow for the bicyclo-PGE2 RIA.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.

-

Standard Curve Preparation: Prepare a series of dilutions of the bicyclo-PGE2 standard in the assay buffer. The concentration range will depend on the kit, but a typical range might be from 2.0 to 200.0 ng/mL.

-

Assay Setup:

-

Label assay tubes for total counts, non-specific binding (NSB), zero standard (B0), standards, and unknown samples.

-

Pipette the assay buffer into the NSB and B0 tubes.

-

Pipette the standard dilutions and prepared samples into their respective tubes.

-

Add the ¹²⁵I-labeled bicyclo-PGE2 tracer to all tubes.

-